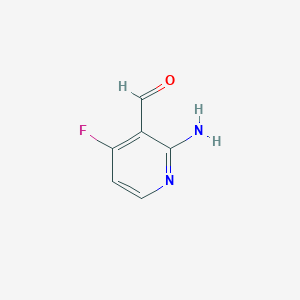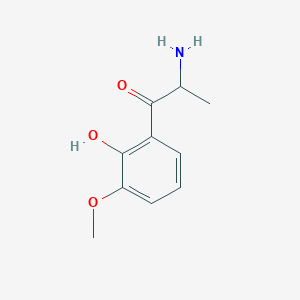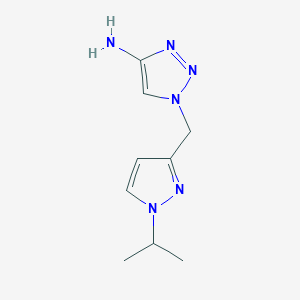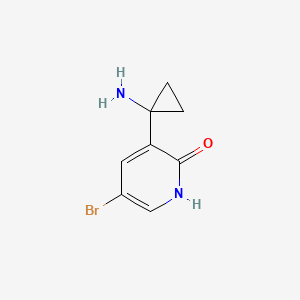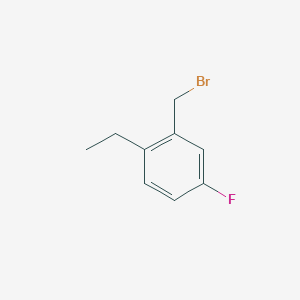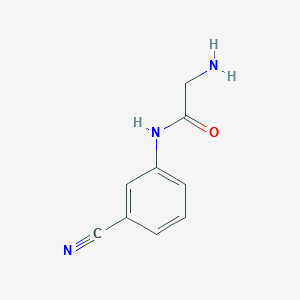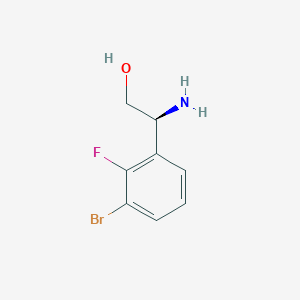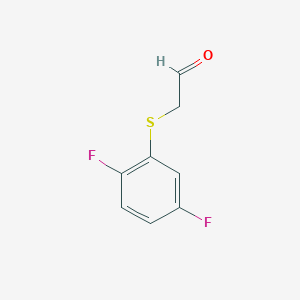![molecular formula C20H17FN2O4 B13561275 Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)
Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4’-Fluorobiphenyl-2-Carboxylate is a chemical compound with significant potential in various scientific fields. It is known for its complex structure and unique properties, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
The synthesis of Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4’-Fluorobiphenyl-2-Carboxylate involves multiple steps, including the formation of the biphenyl core and the introduction of functional groups. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4’-Fluorobiphenyl-2-Carboxylate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it serves as a potential therapeutic agent due to its ability to interact with specific molecular targets. Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are complex and may include multiple steps and intermediates .
Comparison with Similar Compounds
Compared to other similar compounds, Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4’-Fluorobiphenyl-2-Carboxylate stands out due to its unique structure and properties. Similar compounds include other biphenyl derivatives with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities .
Properties
Molecular Formula |
C20H17FN2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 5-[[(Z)-2-cyano-3-hydroxypent-2-enoyl]amino]-2-(4-fluorophenyl)benzoate |
InChI |
InChI=1S/C20H17FN2O4/c1-3-18(24)17(11-22)19(25)23-14-8-9-15(16(10-14)20(26)27-2)12-4-6-13(21)7-5-12/h4-10,24H,3H2,1-2H3,(H,23,25)/b18-17- |
InChI Key |
IYKUBGQVTQQVJG-ZCXUNETKSA-N |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)NC1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)OC)/O |
Canonical SMILES |
CCC(=C(C#N)C(=O)NC1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
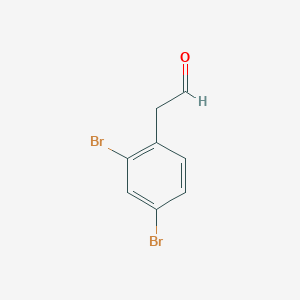
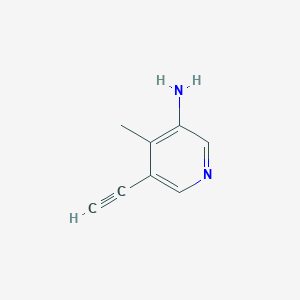
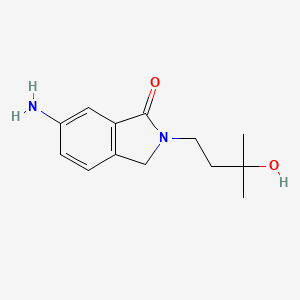
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
